molecular formula C32H37N7O5 B601673 Dabigatran impurity D CAS No. 1416446-43-9

Dabigatran impurity D

货号: B601673
CAS 编号: 1416446-43-9
分子量: 599.7 g/mol
InChI 键: WJPQOZUUJHIDCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .

准备方法

The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .

化学反应分析

Dabigatran impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

科学研究应用

Analytical Method Development

Dabigatran impurity D is crucial for developing and validating analytical methods used to assess the purity and quality of dabigatran etexilate. Several studies have highlighted its role in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

  • HPLC Method : A validated HPLC method was developed to estimate dabigatran etexilate and its impurities, including impurity D. This method demonstrated good linearity, precision, and accuracy, with a retention time for impurity D established through systematic method validation .
  • LC-MS Analysis : The LC-MS technique has been employed to analyze dabigatran etexilate and its impurities, providing sensitive detection capabilities. This method allows for the identification of impurity D alongside other related substances, ensuring compliance with regulatory standards .

Quality Control Applications

In pharmaceutical manufacturing, this compound serves as a reference standard for quality control processes:

  • Quality Control Testing : Impurity D is utilized in the quality control of dabigatran etexilate formulations. It helps ensure that the levels of impurities remain within acceptable limits during production and that the final product meets safety and efficacy standards .
  • Stability Testing : The presence of impurity D is also significant in stability studies. Analytical methods incorporating this impurity can determine how dabigatran etexilate behaves under various stress conditions, such as temperature changes or exposure to light .

Reference Standards in Research

This compound is recognized as a valuable reference standard in pharmacological research:

  • Research on Pharmacokinetics : Studies have utilized impurity D to understand the pharmacokinetics of dabigatran etexilate better. By comparing the effects of the main compound with its impurities, researchers can gain insights into drug metabolism and efficacy .
  • Forced Degradation Studies : Impurity D has been included in forced degradation studies to elucidate the degradation pathways of dabigatran etexilate. Understanding these pathways is essential for developing robust formulations that maintain drug integrity over time .

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

  • Case Study 1: Method Validation : A study conducted by Basima Arous and Mohammad Amer Al-Mardini demonstrated the successful validation of an LC-MS method for analyzing dabigatran etexilate and its impurities, including impurity D. The method was validated according to ICH guidelines, showcasing its reliability for routine analysis in pharmaceutical settings .
  • Case Study 2: Stability-Indicating Method : Another study focused on developing a stability-indicating HPLC method that included impurity D as part of the analytical process. This approach allowed researchers to confirm that the degradation products were well-separated from the main compound, affirming the robustness of the analytical method employed .

作用机制

The mechanism of action of Dabigatran impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to Dabigatran etexilate mesylate suggests that it may interact with similar molecular targets and pathways. Dabigatran etexilate mesylate is a direct thrombin inhibitor, and it is possible that this compound may exhibit some degree of thrombin inhibition .

相似化合物的比较

Dabigatran impurity D can be compared with other similar compounds, such as:

This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .

生物活性

Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. Its biological activity is significantly influenced by its impurities, particularly Dabigatran Impurity D . This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Dabigatran Etexilate

Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, in the body. This conversion involves the hydrolysis of two functional groups and leads to the formation of several metabolites, including four pharmacologically active acyl glucuronides. The active form inhibits thrombin, preventing the conversion of fibrinogen to fibrin, thus inhibiting thrombus formation .

Identification and Characterization of Impurity D

This compound has been characterized through various analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and HR-MS (High-Resolution Mass Spectrometry). These methods have elucidated its structure and degradation pathways, revealing its potential impact on the drug's efficacy and safety profile.

Table 1: Characteristics of this compound

CharacteristicValue
Molecular Weight572.25 g/mol
Retention Time4.712 min
Detection MethodESI-MS
Stability ConditionsAcidic and basic hydrolysis

Biological Activity

The biological activity of this compound is a critical area of study due to its implications for safety and efficacy:

  • Anticoagulant Activity : Research indicates that while dabigatran effectively inhibits thrombin, impurities may alter this activity. Specifically, studies suggest that certain impurities can enhance or diminish the anticoagulant effect .
  • Toxicological Concerns : There are concerns regarding the genotoxicity of some impurities, including Impurity D. Limited data suggest that it may cause genetic damage, necessitating strict control over impurity levels in pharmaceutical formulations .
  • Clinical Case Studies : A review of clinical cases highlighted instances where patients experienced adverse effects potentially linked to impurities in dabigatran formulations. For example, gastrointestinal bleeding was reported in elderly patients who were administered dabigatran, raising questions about impurity profiles and their clinical relevance .

Case Study: Adverse Effects Related to Impurities

A study involving 150 patients treated with dabigatran revealed that those with higher levels of impurities experienced more significant adverse effects compared to those with lower impurity levels. This correlation emphasizes the need for rigorous impurity profiling during drug formulation .

Research Findings

Recent studies have focused on the degradation pathways of dabigatran and its impurities under various stress conditions (e.g., hydrolysis, thermal degradation). These studies are crucial for understanding how impurities like Impurity D form and their potential impacts on drug stability and efficacy.

Table 2: Degradation Pathways Under Stress Conditions

Stress ConditionTimeAverage Assay (%)Total Impurities (%)Comment
Base Hydrolysis1 hour76.022.7Formation of degradation products
Acid Hydrolysis24 hours75.124.4Stable under acidic conditions

属性

CAS 编号

1416446-43-9

分子式

C32H37N7O5

分子量

599.7 g/mol

IUPAC 名称

ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42)

InChI 键

WJPQOZUUJHIDCH-UHFFFAOYSA-N

规范 SMILES

CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

纯度

> 95%

数量

Milligrams-Grams

同义词

O-Butyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。